trans-2-Phenylcyclopropylboronic acid trans-2-Phenylcyclopropylboronic acid
Brand Name: Vulcanchem
CAS No.: 217634-41-8
VCID: VC14454748
InChI: InChI=1S/C9H11BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2/t8-,9+/m0/s1
SMILES:
Molecular Formula: C9H11BO2
Molecular Weight: 162.00 g/mol

trans-2-Phenylcyclopropylboronic acid

CAS No.: 217634-41-8

Cat. No.: VC14454748

Molecular Formula: C9H11BO2

Molecular Weight: 162.00 g/mol

* For research use only. Not for human or veterinary use.

trans-2-Phenylcyclopropylboronic acid - 217634-41-8

Specification

CAS No. 217634-41-8
Molecular Formula C9H11BO2
Molecular Weight 162.00 g/mol
IUPAC Name [(1R,2R)-2-phenylcyclopropyl]boronic acid
Standard InChI InChI=1S/C9H11BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2/t8-,9+/m0/s1
Standard InChI Key JUMGFYYVCWOJDO-DTWKUNHWSA-N
Isomeric SMILES B([C@@H]1C[C@H]1C2=CC=CC=C2)(O)O
Canonical SMILES B(C1CC1C2=CC=CC=C2)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

trans-2-Phenylcyclopropylboronic acid features a cyclopropane ring in a trans configuration, with a phenyl group and a boronic acid (-B(OH)₂) group attached to adjacent carbon atoms. The stereochemistry is defined as [(1R,2R)-2-phenylcyclopropyl]boronic acid, as confirmed by its InChIKey (JUMGFYYVCWOJDO-DTWKUNHWSA-N) and isomeric SMILES notation (B([C@@H]1C[C@H]1C2=CC=CC=C2)(O)O) . The cyclopropane ring induces significant ring strain, which influences both reactivity and stability.

Physicochemical Characteristics

While experimental data on physical properties such as density and boiling point remain unreported (listed as N/A in sources) , computational analyses provide insights into its behavior. The compound’s molecular weight (162.00 g/mol) and hydrogen bonding capacity (two donors and two acceptors) suggest moderate polarity, enabling solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .

Table 1: Key Structural and Computational Properties

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₁BO₂
Molecular Weight162.00 g/mol
InChIKeyJUMGFYYVCWOJDO-DTWKUNHWSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds2

Synthesis and Optimization

General Synthetic Routes

The synthesis of trans-2-phenylcyclopropylboronic acid typically involves cyclopropanation of styryl boronic esters followed by hydrolysis. A notable method employs a palladium-catalyzed reaction using diazomethane, as demonstrated by . In this protocol, (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane undergoes cyclopropanation with diazomethane in the presence of Pd(OAc)₂, yielding the trans-cyclopropyl boronic ester, which is subsequently hydrolyzed to the boronic acid .

Reaction Optimization

Key parameters influencing yield include residence time, catalyst loading, and solvent composition. For instance, increasing the residence time from 5 to 20 minutes enhances conversion from 28% to 66% . The use of THF as a solvent and methanol/water (1:1) for diazomethane generation further improves efficiency. Purification via automated flash chromatography (heptanes/ethyl acetate) typically affords products in yields ranging from 49% to 80% .

Table 2: Representative Synthesis Data

Starting MaterialCatalystResidence Time (min)Yield (%)Reference
(E)-Styryl boronic ester (3a)Pd(OAc)₂2066
4-Chlorostyryl boronic ester (3k)Pd(OAc)₂2049
3-Chlorostyryl boronic ester (3l)Pd(OAc)₂2064

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds with aryl halides. Its cyclopropane ring introduces conformational rigidity, which can enhance the stereoselectivity of coupled products . For example, coupling with iodobenzene derivatives generates biaryl cyclopropanes, valuable intermediates in pharmaceutical synthesis.

Construction of Cyclopropane-Containing Molecules

The trans-configuration of the cyclopropane ring makes this reagent invaluable for synthesizing strained ring systems. In one application, it was used to prepare trans-1-(2-phenylcyclopropyl)ethanone, a precursor to bioactive molecules, via palladium-catalyzed ketone formation .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals for the cyclopropane protons (δ 2.23–2.02 ppm, m) and aromatic protons (δ 7.33–7.05 ppm, m). The ¹³C NMR spectrum confirms the boronic ester’s quaternary carbon at δ 83.2 ppm .

Table 3: Selected NMR Data

Proton Environmentδ (ppm)MultiplicityReference
Cyclopropane CH2.23–2.02m
Aromatic CH7.33–7.05m
Boronic ester quaternary C83.2s

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 162.0852, consistent with the molecular formula C₉H₁₁BO₂ .

Materials Science Applications

Responsive Polymers

The boronic acid moiety enables dynamic covalent bonding with diols, facilitating the design of pH-responsive hydrogels and self-healing materials. These systems exploit reversible boronate ester formation, which is critical for applications in drug delivery and sensors.

Supramolecular Assemblies

Incorporating the cyclopropane ring into macrocycles or metal-organic frameworks (MOFs) enhances thermal stability and mechanical properties. Recent studies suggest potential in gas storage and separation technologies.

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